molecular formula C12H5Cl5O2 B14428994 2-(Pentachlorophenoxy)phenol CAS No. 91733-56-1

2-(Pentachlorophenoxy)phenol

Katalognummer: B14428994
CAS-Nummer: 91733-56-1
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: QMVZPHXBSXJWRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pentachlorophenoxy)phenol is a chemical compound that belongs to the class of phenols. Phenols are compounds in which an OH group is attached directly to an aromatic ring. This compound is characterized by the presence of a pentachlorophenoxy group attached to a phenol molecule. It is known for its significant chemical properties and applications in various fields.

Vorbereitungsmethoden

The synthesis of 2-(Pentachlorophenoxy)phenol can be achieved through several methods. One common method involves the nucleophilic aromatic substitution of aryl halides. This process typically requires the presence of a strong base, such as sodium hydroxide, and high temperatures (300-350°C) followed by an acidic work-up to neutralize the phenoxide . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale to ensure the efficient production of the compound.

Vergleich Mit ähnlichen Verbindungen

2-(Pentachlorophenoxy)phenol can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which imparts distinct chemical properties and applications compared to other phenolic compounds.

Eigenschaften

CAS-Nummer

91733-56-1

Molekularformel

C12H5Cl5O2

Molekulargewicht

358.4 g/mol

IUPAC-Name

2-(2,3,4,5,6-pentachlorophenoxy)phenol

InChI

InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-4-2-1-3-5(6)18/h1-4,18H

InChI-Schlüssel

QMVZPHXBSXJWRB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.